molecular formula C18H19N5O4S B2642703 N-(3-acetylphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide CAS No. 897454-11-4

N-(3-acetylphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide

Katalognummer B2642703
CAS-Nummer: 897454-11-4
Molekulargewicht: 401.44
InChI-Schlüssel: MNOJOVPPOLSAMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-acetylphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide, also known as ATSA-1, is a novel small molecule compound that has been shown to have potential as a therapeutic agent. ATSA-1 was first synthesized in 2012 by a group of researchers led by Dr. Andrew Dillin at the Salk Institute for Biological Studies in La Jolla, California. Since then, ATSA-1 has been the subject of numerous studies investigating its potential as a treatment for various diseases.

Wirkmechanismus

The mechanism of action of N-(3-acetylphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide is not fully understood, but it is believed to involve the activation of a cellular stress response pathway known as the unfolded protein response (UPR). The UPR is a cellular mechanism that is activated in response to the accumulation of misfolded proteins in the endoplasmic reticulum (ER). N-(3-acetylphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide appears to activate the UPR in a selective manner, leading to the degradation of misfolded proteins and the protection of cells from their toxic effects.
Biochemical and Physiological Effects
Studies have shown that N-(3-acetylphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide can have a variety of biochemical and physiological effects. In addition to its neuroprotective effects, N-(3-acetylphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. Additionally, N-(3-acetylphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide has been shown to increase lifespan in both yeast and nematode models, suggesting that it may have potential as an anti-aging agent.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(3-acetylphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide is that it is a small molecule compound that can be easily synthesized and modified. Additionally, N-(3-acetylphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide has been shown to be effective in multiple animal models of disease, suggesting that it may have broad therapeutic potential. However, one limitation of N-(3-acetylphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.

Zukünftige Richtungen

There are several potential directions for future research on N-(3-acetylphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of N-(3-acetylphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide and to determine its efficacy in human clinical trials. Additionally, the potential anti-aging effects of N-(3-acetylphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide warrant further investigation. Finally, the synthesis and modification of N-(3-acetylphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide may lead to the development of more potent and selective compounds with improved therapeutic potential.

Synthesemethoden

The synthesis of N-(3-acetylphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide involves a multi-step process that begins with the reaction of 8-oxoguanine with 1,3,9-trimethyluric acid. This reaction produces a key intermediate, which is then reacted with 3-acetylphenylboronic acid to form the final product, N-(3-acetylphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide. The synthesis of N-(3-acetylphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide has been optimized to produce high yields and purity, making it a viable candidate for further study.

Wissenschaftliche Forschungsanwendungen

N-(3-acetylphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide has been shown to have potential as a therapeutic agent for a variety of diseases. One area of research that has received significant attention is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that N-(3-acetylphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide can protect neurons from the toxic effects of misfolded proteins, which are a hallmark of these diseases. Additionally, N-(3-acetylphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide has been shown to improve cognitive function in animal models of Alzheimer's disease.

Eigenschaften

IUPAC Name

N-(3-acetylphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4S/c1-10(24)11-6-5-7-12(8-11)19-13(25)9-28-17-20-14-15(21(17)2)22(3)18(27)23(4)16(14)26/h5-8H,9H2,1-4H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOJOVPPOLSAMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=C(N2C)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.